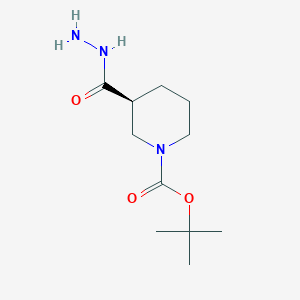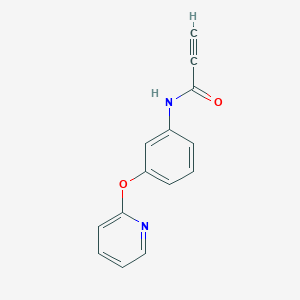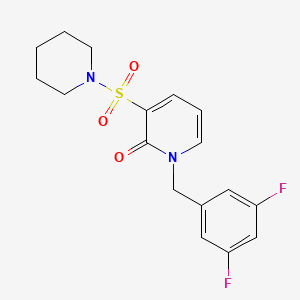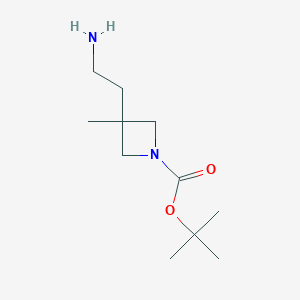
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide, also known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease. Additionally, (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide has been shown to have anticancer activity, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and can be stored for extended periods, making it suitable for long-term experiments. However, (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide has some limitations, including its low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide. One potential direction is the development of new derivatives of (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide with improved pharmacological properties. Another potential direction is the study of (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the molecular mechanism of (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide's pharmacological effects and to identify new targets for drug development.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide is a promising chemical compound with potential applications in various scientific fields. Its synthesis is simple and efficient, and it has shown promising results in the treatment of various diseases. Further studies are needed to fully understand its pharmacological effects and to develop new derivatives with improved properties.
合成方法
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one with 3,4-dimethylbenzoyl chloride in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with sodium cyanide to obtain (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide.
科学研究应用
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c1-19-13-14-24(15-20(19)2)29-27(32)22(17-28)16-23-18-31(25-11-7-4-8-12-25)30-26(23)21-9-5-3-6-10-21/h3-16,18H,1-2H3,(H,29,32)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYRPKEABKYOV-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)



![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)
![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride](/img/structure/B2441463.png)


![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)
![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)
![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)
